![molecular formula C13H17ClN2O4S B1375801 N-(méthoxy)-N-méthyl-2-(tert-butyl)-6-chloro-benzo[d]oxazole-7-sulfonamide CAS No. 1206896-20-9](/img/structure/B1375801.png)

N-(méthoxy)-N-méthyl-2-(tert-butyl)-6-chloro-benzo[d]oxazole-7-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl, chloro, methoxy, and methyl groups onto the oxazole ring. Researchers have employed various synthetic routes to access this compound, optimizing yields and purity. Notably, the modular reaction between dicyanobenzenes and amino alcohols has been successful in synthesizing related oxazoline derivatives .

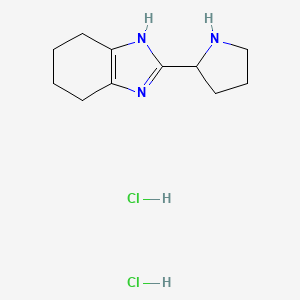

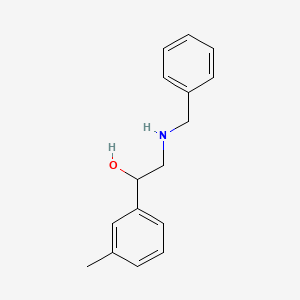

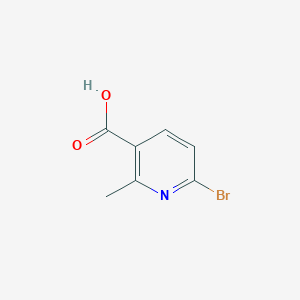

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide consists of a benzo[d]oxazole ring fused with a sulfonamide group. The tert-butyl, chloro, methoxy, and methyl substituents contribute to its overall shape and reactivity. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights into its 3D arrangement .

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, Kumar et al. explored a series of oxazole derivatives for PTP-1B inhibitory activity, identifying promising compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Chimie médicinale : conception et découverte de médicaments

Les dérivés de benzoxazole sont connus pour leur large éventail d'activités biologiques, ce qui les rend précieux dans la conception et la découverte de médicaments. Ils présentent des effets antimicrobiens, antifongiques, anticancéreux, antioxydants et anti-inflammatoires . Le composé spécifique en question pourrait potentiellement être utilisé comme matière de départ pour la synthèse de nouveaux médicaments présentant ces activités biologiques.

Synthèse organique : développement de catalyseurs

En synthèse organique, les dérivés de benzoxazole peuvent servir de ligands pour les catalyseurs utilisés dans diverses réactions chimiques. Le groupe tert-butyle dans le composé pourrait améliorer les propriétés stériques du catalyseur, conduisant potentiellement à des réactions plus sélectives .

Science des matériaux : matériaux fonctionnels

La structure unique des dérivés de benzoxazole leur permet d'être utilisés dans le développement de matériaux fonctionnels. Par exemple, ils peuvent être incorporés dans des polymères pour améliorer la stabilité thermique ou utilisés dans des matériaux électroniques en raison de leurs propriétés conductrices .

Chimie agricole : Formulation de pesticides

Les dérivés de benzoxazole ont été utilisés dans la formulation de pesticides. Leur capacité à perturber les voies biologiques des ravageurs en fait des composants efficaces dans les formulations de pesticides .

Biochimie : Inhibition enzymatique

Le groupe sulfonamide dans le composé suggère un potentiel pour l'inhibition enzymatique. Cela pourrait être exploré en recherche biochimique pour développer des inhibiteurs d'enzymes qui sont des cibles dans diverses maladies .

Sciences de l'environnement : Détection de polluants

En raison de leurs propriétés fluorescentes, les dérivés de benzoxazole peuvent être utilisés en sciences de l'environnement pour la détection de polluants. Ils peuvent agir comme des capteurs qui fluorescent en présence de contaminants spécifiques .

Nanotechnologie : Synthèse de nanomatériaux

La structure moléculaire du composé pourrait être utilisée dans la synthèse de nanomatériaux. Les dérivés de benzoxazole peuvent être utilisés pour modifier la surface des nanoparticules afin de créer des matériaux ayant les propriétés souhaitées .

Chimie analytique : Chromatographie

En chimie analytique, les dérivés de benzoxazole peuvent être utilisés comme phases stationnaires en chromatographie. Leurs propriétés chimiques peuvent aider à la séparation et à l'analyse de mélanges complexes .

Mécanisme D'action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Oxazoles have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological responses . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it may interact with proteins involved in cell signaling, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It may also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in vitro or in vivo may result in sustained modulation of cellular processes, although the specific effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its biological activity and efficacy, making it an important factor to consider in biochemical and pharmacological studies.

Subcellular Localization

The subcellular localization of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in biochemical research.

Propriétés

IUPAC Name |

2-tert-butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)20-12)21(17,18)16(4)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPWDUCGTAPWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857067 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206896-20-9 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)